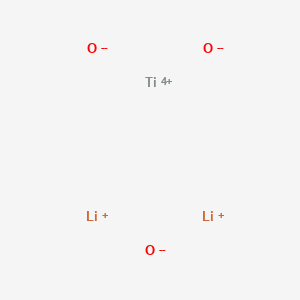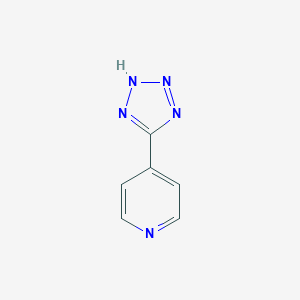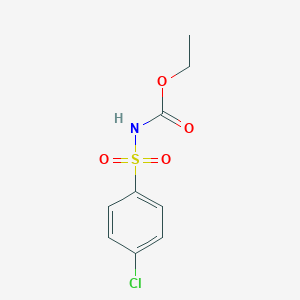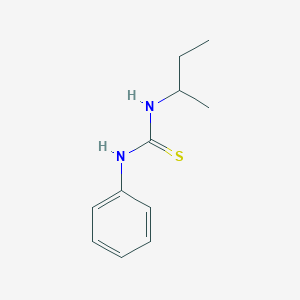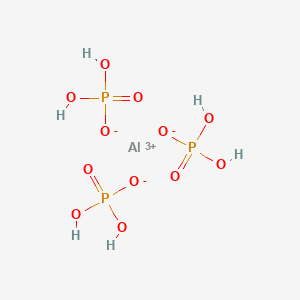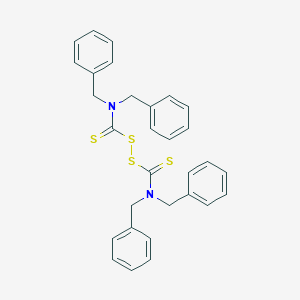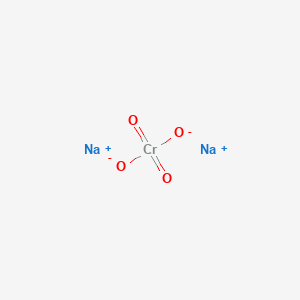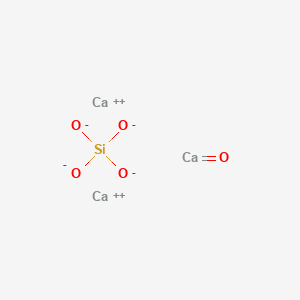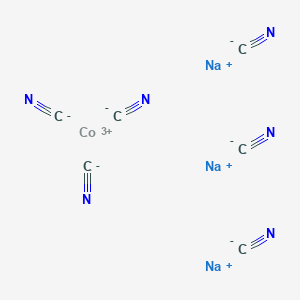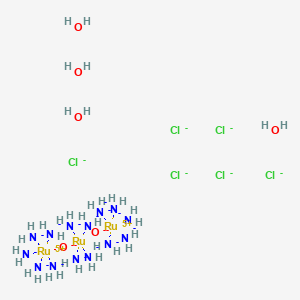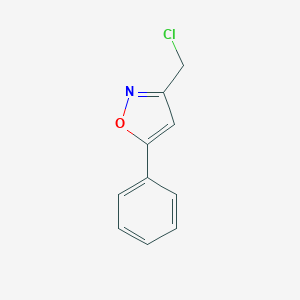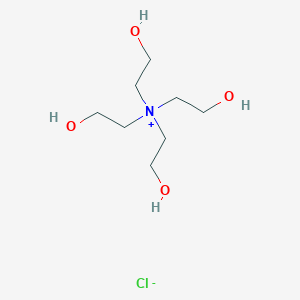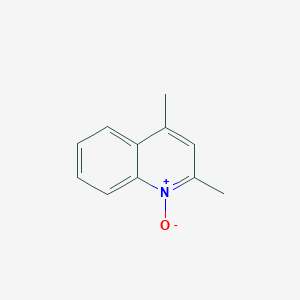
2,4-Dimethylquinoline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylquinoline 1-oxide (DMQO) is a chemical compound that has been extensively studied due to its unique properties. DMQO is a heterocyclic organic compound that has a quinoline ring with two methyl groups at positions 2 and 4, and an oxide group at position 1. DMQO has been widely used in scientific research due to its ability to induce oxidative stress in cells, which makes it a useful tool for studying the cellular response to oxidative stress.
作用機序
The mechanism of action of 2,4-Dimethylquinoline 1-oxide involves the generation of ROS, which can lead to damage to cellular components. 2,4-Dimethylquinoline 1-oxide generates ROS by undergoing a one-electron oxidation reaction, which produces a 2,4-Dimethylquinoline 1-oxide radical cation. The 2,4-Dimethylquinoline 1-oxide radical cation then reacts with molecular oxygen to produce superoxide anion, which can then react with other molecules to produce other ROS such as hydrogen peroxide and hydroxyl radical.
生化学的および生理学的効果
2,4-Dimethylquinoline 1-oxide has been shown to have several biochemical and physiological effects. 2,4-Dimethylquinoline 1-oxide has been shown to induce oxidative stress in cells, which can lead to damage to cellular components such as proteins, lipids, and DNA. 2,4-Dimethylquinoline 1-oxide has also been shown to induce apoptosis in cells, which is a programmed cell death process that is important for maintaining tissue homeostasis. In addition, 2,4-Dimethylquinoline 1-oxide has been shown to activate several signaling pathways that are involved in cellular stress responses.
実験室実験の利点と制限
One advantage of using 2,4-Dimethylquinoline 1-oxide in lab experiments is its ability to induce oxidative stress in cells, which makes it a useful tool for studying the cellular response to oxidative stress. Another advantage of using 2,4-Dimethylquinoline 1-oxide is its ability to activate several signaling pathways that are involved in cellular stress responses. One limitation of using 2,4-Dimethylquinoline 1-oxide in lab experiments is its potential toxicity, which can lead to cell death and other adverse effects.
将来の方向性
There are several future directions for research involving 2,4-Dimethylquinoline 1-oxide. One direction is to further explore the signaling pathways that are activated by 2,4-Dimethylquinoline 1-oxide, and to investigate their roles in cellular stress responses. Another direction is to investigate the potential therapeutic applications of 2,4-Dimethylquinoline 1-oxide, such as its use in cancer treatment. Finally, future research could focus on developing new methods for synthesizing 2,4-Dimethylquinoline 1-oxide that are more efficient and environmentally friendly.
合成法
2,4-Dimethylquinoline 1-oxide can be synthesized through several methods, including the oxidation of 2,4-dimethylquinoline with hydrogen peroxide, the oxidation of 2,4-dimethylquinoline with potassium permanganate, and the oxidation of 2,4-dimethylquinoline with lead tetraacetate. The most commonly used method for synthesizing 2,4-Dimethylquinoline 1-oxide is the oxidation of 2,4-dimethylquinoline with hydrogen peroxide.
科学的研究の応用
2,4-Dimethylquinoline 1-oxide has been widely used in scientific research due to its ability to induce oxidative stress in cells. Oxidative stress is a condition that occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of cells to detoxify them. 2,4-Dimethylquinoline 1-oxide induces oxidative stress by generating ROS, which can lead to damage to cellular components such as proteins, lipids, and DNA.
特性
IUPAC Name |
2,4-dimethyl-1-oxidoquinolin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-7-9(2)12(13)11-6-4-3-5-10(8)11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZPVCLLJFIKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C2=CC=CC=C12)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylquinoline 1-oxide | |
CAS RN |
14300-12-0 |
Source


|
| Record name | Quinoline, 2,4-dimethyl-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014300120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

